molecular formula C9H9ClN2O3 B14447496 beta-ALANINE, N-(2-CHLORONICOTINOYL)- CAS No. 76980-22-8

beta-ALANINE, N-(2-CHLORONICOTINOYL)-

Cat. No.: B14447496
CAS No.: 76980-22-8
M. Wt: 228.63 g/mol
InChI Key: BKNIXAGNUBETPN-UHFFFAOYSA-N
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Description

Beta-alanine, N-(2-chloronicotinoyl)-, is a derivative of the non-essential amino acid beta-alanine (3-aminopropanoic acid). Its structure features a 2-chloronicotinoyl group attached to the beta-alanine backbone via an amide bond. Beta-alanine itself is renowned for its role in synthesizing carnosine (a histidine-containing dipeptide), which buffers muscle pH during high-intensity exercise .

Properties

CAS No.

76980-22-8

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

3-[(2-chloropyridine-3-carbonyl)amino]propanoic acid

InChI

InChI=1S/C9H9ClN2O3/c10-8-6(2-1-4-11-8)9(15)12-5-3-7(13)14/h1-2,4H,3,5H2,(H,12,15)(H,13,14)

InChI Key

BKNIXAGNUBETPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-ALANINE, N-(2-CHLORONICOTINOYL)- typically involves the reaction of beta-alanine with 2-chloronicotinic acid. The process may include steps such as esterification, followed by aminolysis. For instance, 2-chloronicotinic acid can be esterified with methanol to form 2-chloromethyl nicotinate, which is then reacted with beta-alanine in the presence of a catalyst to yield the desired compound .

Industrial Production Methods: Industrial production methods for beta-ALANINE, N-(2-CHLORONICOTINOYL)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Beta-ALANINE, N-(2-CHLORONICOTINOYL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-ALANINE, N-(2-CHLORONICOTINOYL)- involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Key Comparisons:

Functional Groups and Solubility: Beta-alanine’s simple structure (amino and carboxylic acid groups) makes it highly water-soluble, facilitating rapid absorption . The 2-chloronicotinoyl and bromophenyl groups introduce lipophilicity, likely reducing solubility but enhancing membrane permeability or binding to hydrophobic targets .

Biological Activity: Beta-alanine directly boosts muscle carnosine, enhancing proton buffering and delaying neuromuscular fatigue during short-duration, high-intensity exercise (e.g., sprinting) . However, it has minimal impact on aerobic endurance or strength gains . Carnosine shares these ergogenic effects but is less stable due to rapid hydrolysis by serum carnosinase . Instead, their applications lean toward pharmaceuticals, such as intermediates in drug development or surfactants .

Safety and Side Effects: Beta-alanine causes transient paresthesia (tingling) at doses >800 mg due to activation of sensory neurons . Hyper-beta-alaninemia, a rare metabolic disorder, can cause seizures and somnolence, but this is unrelated to supplementation in healthy individuals .

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